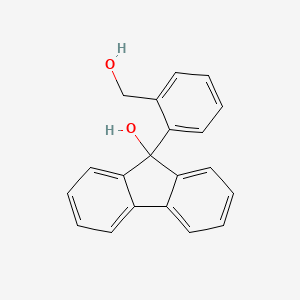

9-(2-(Hydroxymethyl)phenyl)-9-fluorenol

Description

9-(2-(Hydroxymethyl)phenyl)-9-fluorenol is a fluorene derivative featuring a hydroxymethyl-substituted phenyl group at the 9-position of the fluorene backbone. The hydroxymethyl group likely enhances polarity and reactivity, making it valuable for applications such as pharmaceutical intermediates or catalysts in cross-coupling reactions.

Properties

Molecular Formula |

C20H16O2 |

|---|---|

Molecular Weight |

288.3 g/mol |

IUPAC Name |

9-[2-(hydroxymethyl)phenyl]fluoren-9-ol |

InChI |

InChI=1S/C20H16O2/c21-13-14-7-1-4-10-17(14)20(22)18-11-5-2-8-15(18)16-9-3-6-12-19(16)20/h1-12,21-22H,13H2 |

InChI Key |

XNBONXYQRQYUID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2(C3=CC=CC=C3C4=CC=CC=C42)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-(Hydroxymethyl)phenyl)-9-fluorenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

9-(2-(Hydroxymethyl)phenyl)-9-fluorenol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Overview

9-(2-(Hydroxymethyl)phenyl)-9-fluorenol is an organic compound belonging to the fluorenol class, characterized by a hydroxymethyl group attached to a phenyl ring. This unique structure enhances its reactivity and potential applications in various fields, including organic synthesis, biological research, and material science.

Organic Synthesis

This compound serves as a versatile intermediate in organic chemistry. It can be utilized in the synthesis of complex organic molecules, acting as a building block for various chemical transformations. The compound's hydroxymethyl group allows for diverse reactions, including oxidation, reduction, and substitution, leading to the formation of carboxylic acids, alcohol derivatives, and halogenated compounds.

Research has indicated that this compound exhibits potential biological activities. Studies have explored its interactions with biomolecules, which may lead to therapeutic applications. For instance, derivatives of this compound have shown antimicrobial properties against various microorganisms, with significant inhibition zones observed in assays against pathogens like E. coli and Staphylococcus aureus .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines. Some derivatives have shown cytotoxic effects with low micromolar IC50 values against breast cancer cells, suggesting mechanisms involving apoptosis and oxidative stress .

Enzyme Inhibition

Molecular docking studies have suggested that this compound can act as an enzyme inhibitor. It has been shown to bind effectively to active sites of key enzymes such as tyrosinase, which is involved in melanin production. This property positions the compound as a potential candidate for developing skin-lightening agents .

Material Science

In material science, this compound is explored for its role in producing advanced materials and polymers due to its unique structural characteristics. Its ability to form stable complexes may lead to innovations in polymer chemistry and nanotechnology applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study synthesized various Schiff bases from fluorenone derivatives, including this compound. The results indicated notable antimicrobial activity against Proteus mirabilis, highlighting the compound's potential in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Research focusing on the cytotoxic effects of derivatives derived from the compound revealed promising results against several cancer cell lines. The mechanisms involved were linked to oxidative stress pathways and apoptosis induction .

Mechanism of Action

The mechanism of action of 9-(2-(Hydroxymethyl)phenyl)-9-fluorenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features, molecular properties, and applications of 9-(2-(Hydroxymethyl)phenyl)-9-fluorenol with analogous compounds:

Key Research Findings

Reactivity and Synthesis: The 2-bromophenyl analog (9-(2-bromophenyl)-9-fluorenol) undergoes palladium-catalyzed intramolecular C–H arylation to form fluoradenes, suggesting that substituents at the 2-position of the phenyl ring significantly influence reactivity . Ethynyl derivatives (e.g., 9-Ethynyl-9-fluorenol) exhibit enhanced reactivity in alkyne-based coupling reactions, highlighting the role of functional groups in directing synthetic pathways .

Biodegradation: 9-Fluorenol is a metabolite in the degradation of fluorene by Pseudomonas sp., where it is oxidized to 9-fluorenone and further catabolized to phthalic acid . The hydroxymethyl group in this compound may alter its metabolic pathway due to increased hydrophilicity.

Electronic and Spectral Properties: 9-Phenyl-9-fluorenol exhibits solvent-dependent absorption/emission characteristics, with bathochromic shifts in polar solvents due to charge-transfer interactions . Substituents like hydroxymethyl could modulate these properties further. The 4-methoxyphenyl-substituted fluorenyl cation demonstrates enhanced stability in water, suggesting electron-donating groups improve carbocation longevity .

Crystallographic and Stability Data :

- Derivatives such as 9,9-dimethyl-2-nitro-9H-fluorene show rigid, planar structures conducive to π-stacking, which is critical for materials science applications .

Biological Activity

9-(2-(Hydroxymethyl)phenyl)-9-fluorenol, also known as 9-hydroxy-2-(hydroxymethyl)phenylfluorene, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by recent research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 288.349 g/mol

- CAS Number : 126495-27-0

Synthesis

The synthesis of this compound typically involves the reaction of fluorenone derivatives with hydroxymethyl phenols. Various methods have been reported, including:

- Refluxing fluorenone with hydroxymethyl phenol in organic solvents.

- Reduction reactions using sodium borohydride to achieve the desired hydroxymethyl substitution.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its effectiveness against various strains, including:

- Gram-positive : Staphylococcus aureus, Bacillus cereus

- Gram-negative : Escherichia coli, Salmonella typhi

The minimum inhibitory concentrations (MICs) for these bacteria have been reported to indicate moderate to high efficacy .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly through its ability to inhibit topoisomerase II activity. This mechanism is crucial for DNA replication and repair, making it a target for cancer therapy. The compound has demonstrated antiproliferative effects on various cancer cell lines, suggesting potential as a chemotherapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Topoisomerase Inhibition : The compound inhibits topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.

- Metal Chelation : Similar to other thiosemicarbazones, it may chelate metal ions, which can disrupt cellular processes .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.